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Compound of Interest

Compound Name: 2-Isopropoxy-ethylamine oxalate
CAS No.: 1185300-29-1
Cat. No.: B1388943
Get Quote
. J

2-Isopropoxy-ethylamine, also known as 2-aminoethyl isopropyl ether, is a primary amine and
ether bifunctional molecule.[1][3] Its structure lends it to applications as a building block in
organic synthesis, particularly for constructing larger molecules in pharmaceutical and chemical
research.[3]

Chemical Identity and Properties

The fundamental identifiers and physical properties of the free base are summarized below.

Table 1: Chemical Identifiers for 2-Isopropoxy-ethylamine
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Identifier

Chemical Name

Value

2-Isopropoxy-ethylamine

Source(s)

[11[4]

2-Aminoethyl isopropyl ether,

Synonyms 2-(Propan-2-yloxy)ethan-1- [31[5]
amine

CAS Number 81731-43-3 [1]

Molecular Formula CsHisNO [2][4]

Molecular Weight 103.16 g/mol [2][4]

| INChl Key | USECIYVEPXUVHT-UHFFFAOYSA-N |[1][4] |

Table 2: Physicochemical Properties of 2-Isopropoxy-ethylamine

Property Value Source(s)
Colorless to almost

Appearance L [3]
colorless clear liquid

Boiling Point 120 °C [3]

Density 0.84 g/cm?3 [3]

Flash Point 26.9 °C [3]

pKa 8.98 £ 0.10 (Predicted) [3]

| Storage | 2-8 °C, away from ignition sources |[3][6] |

Synthesis Pathway

A common preparative method involves the Williamson ether synthesis, reacting an amino

alcohol with an alkyl halide.

Protocol 1: Synthesis of 2-Isopropoxy-ethylamine
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Causality: This protocol is based on the nucleophilic substitution reaction where the alkoxide,
generated from 2-aminoethanol, attacks isopropyl bromide.

Reaction: 2-aminoethanol + Isopropyl bromide — 2-Isopropoxy-ethylamine[3]

Step 1: Deprotonation. In a suitable reaction vessel, dissolve 2-aminoethanol in a polar
aprotic solvent like THF. Add a strong base (e.g., Sodium Hydride, NaH) portion-wise at 0 °C
to deprotonate the hydroxyl group, forming the sodium alkoxide. The evolution of hydrogen
gas serves as a visual indicator of the reaction's progress.

Step 2: Alkylation. Add isopropyl bromide dropwise to the reaction mixture, maintaining a low
temperature. Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification. Quench the reaction carefully with water. Extract the
product into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry
over anhydrous sodium sulfate (Na2S0Oa4), and concentrate under reduced pressure. The
crude product can then be purified by fractional distillation to yield the final 2-Isopropoxy-
ethylamine.

Spectroscopic Data

e 1H NMR: Spectroscopic data is available for the free base, which is crucial for confirming its
structure.[7] The expected proton NMR signals would correspond to the isopropyl methyl
groups (doublet), the isopropyl methine (septet), and the two methylene groups of the ethyl
chain (triplets), along with a broad singlet for the amine protons.

Safety and Handling

2-Isopropoxy-ethylamine is a flammable and corrosive liquid that requires careful handling in a
well-ventilated fume hood.[6][8]

Table 3: GHS Hazard Information for 2-Isopropoxy-ethylamine
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Precautionary

Hazard GHS Classification Source(s)
Statements
Keep away from
heat, sparks, open
flames.
. Flammable Liquid Ground/bond
Flammability ) [6]
and Vapour (H226) container. Use
explosion-proof
equipment. (P210,
P240, P241)
Do not breathe
dust/fume/gas/mist/iva
) pours/spray. Wear
Causes severe skin )
_ protective
Corrosion burns and eye ) [6]
gloves/clothing/eye
damage (H314) )
protection/face
protection. (P260,
P280)
o ) Wash skin thoroughly
Toxic if swallowed, in ]
] . ] after handling. Use
o contact with skin, or if ]
Toxicity only outdoors or in a
inhaled
well-ventilated area.
(H301+H311+H331)

(P264, P271)

| Irritation | May cause respiratory irritation (H335) | IF INHALED: Remove person to fresh air
and keep comfortable for breathing. (P304+P340) | |

Part Il: A Researcher's Guide to 2-Isopropoxy-

ethylamine Oxalate

While a dedicated CAS number for 2-Isopropoxy-ethylamine oxalate is not readily found, the

formation of an oxalate salt is a standard and logical step in drug development and chemical

handling.
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Rationale for Oxalate Salt Formation

Primary amines are often oily, volatile, and susceptible to degradation (e.g., via oxidation or
reaction with atmospheric CO2z). Converting the basic amine to a salt with a dicarboxylic acid

like oxalic acid serves several key purposes:

 Increased Stability: Salts are generally more stable and less volatile than their corresponding

free bases.

e Improved Handling: The conversion often yields a crystalline solid, which is easier to weigh,
handle, and purify via recrystallization compared to a liquid.[9]

o Enhanced Solubility: Salt formation can modulate the solubility profile of the molecule, which
is a critical parameter in pharmaceutical formulation.

The chemical structure of the target salt is depicted below.

Caption: Structure of 2-Isopropoxy-ethylammonium oxalate.

Proposed Synthesis Workflow

The synthesis relies on a straightforward acid-base reaction. The workflow is designed to
ensure complete salt formation and high purity of the final product.
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Dissolve 2-Isopropoxy-ethylamine Prepare Equimolar Solution
in Isopropanol (IPA) of Oxalic Acid in IPA
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Caption: Workflow for the synthesis of 2-lsopropoxy-ethylamine oxalate.
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Protocol 2: Synthesis of 2-Isopropoxy-ethylamine Oxalate

» Self-Validation: This protocol incorporates steps for purification (washing, drying) and
concludes with a full characterization plan to validate the identity and purity of the final
product.

o Step 1: Reagent Preparation. In a clean, dry flask, dissolve one molar equivalent of 2-
Isopropoxy-ethylamine (CAS 81731-43-3) in anhydrous isopropanol (IPA). In a separate
flask, dissolve one molar equivalent of anhydrous oxalic acid in a minimal amount of warm
IPA.[9]

o Expertise Note: Using equimolar amounts is crucial. An excess of amine would remain as
the free base, while an excess of oxalic acid would co-precipitate, complicating
purification. Anhydrous solvents prevent the formation of hydrates.

e Step 2: Salt Formation. Slowly add the oxalic acid solution dropwise to the stirring amine
solution at room temperature. The reaction is typically exothermic. Formation of a white
precipitate may occur immediately.[10]

o Step 3: Complete Precipitation. After the addition is complete, continue stirring for 30-60
minutes at room temperature. If precipitation is not complete, cool the flask in an ice bath or
add a non-polar "anti-solvent" like diethyl ether until the product fully precipitates.[9]

o Step 4: Isolation and Purification. Collect the white solid by vacuum filtration. Wash the filter
cake with a small amount of cold diethyl ether to remove any residual starting materials or
solvent.

o Expertise Note: Washing with a cold, non-polar solvent minimizes loss of the desired salt,
which will have low solubility in ether, while effectively removing more soluble impurities.

o Step 5: Drying. Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 40-
50 °C) until a constant weight is achieved. This removes residual solvents without causing
decomposition.

Proposed Analytical Characterization Workflow
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A multi-technique approach is required to unambiguously confirm the structure and purity of the
synthesized salt.

Synthesized
Oxalate Salt
/@ntity & Structure Wation \ Purity & Comﬁs&kizn
Y

NMR Spectroscopy Mass Spectrometry Elemental Analysis
(tH, 3C) (ESI+) (CHN)

FT-IR Spectroscopy Melting Point

Click to download full resolution via product page
Caption: Analytical workflow for validating 2-lsopropoxy-ethylamine oxalate.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Methodology: Dissolve a sample in a suitable deuterated solvent (e.g., D20 or DMSO-ds).
Acquire *H and 3C NMR spectra.

o Expected Results (*H NMR): Compared to the free base, the proton signals adjacent to the
nitrogen will shift downfield due to the deshielding effect of the newly formed ammonium
cation (-NHs™*). A new, broad signal corresponding to the ammonium protons may be visible.
The integration of the amine-related protons to the isopropyl protons should confirm the 1:1
stoichiometry of the salt.

» Expected Results (*3C NMR): The carbon atoms closest to the nitrogen will also experience a
downfield shift. A new signal for the oxalate carbonyl carbon should appear around 160-170

ppm.

2. Mass Spectrometry (MS)

o Methodology: Use Electrospray lonization (ESI) in positive mode. Dissolve the sample in a
mobile phase like methanol or acetonitrile with a small amount of formic acid.
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Expected Results: The mass spectrum will not show the intact salt. Instead, it will show the
mass of the protonated free base (the cation). The expected m/z value would be 104.107,
corresponding to the [M+H]* ion of 2-Isopropoxy-ethylamine (CsH14aNO™). This confirms the
mass of the amine component.

. Fourier-Transform Infrared (FT-IR) Spectroscopy
Methodology: Analyze the solid sample using an ATR-FTIR spectrometer.
Expected Results:

o The characteristic sharp N-H stretching bands of the primary amine (around 3300-3400
cm~1) will be replaced by a very broad and strong absorption band from 2500-3200 cm—1,
which is characteristic of the N-H stretch in an ammonium salt (-NHs*).[11]

o Strong C=0 stretching vibrations from the oxalate carboxylate group will appear around
1600-1700 cm~1.

o The C-O-C ether stretch will remain around 1100 cm~1.
. Elemental Analysis (EA)
Methodology: Submit a pure, dry sample for C, H, N elemental analysis.

Self-Validation: This technique provides the empirical formula of the compound, offering
definitive proof of the 1:1 salt composition. The experimental percentages should match the
theoretical values calculated for the formula C7H1sNOs.

Table 4: Theoretical Elemental Composition of 2-Isopropoxy-ethylamine Oxalate (C7H1sNOs)

Element Mass ( g/mol) Theoretical %
Carbon (C) 84.077 43.51%
Hydrogen (H) 15.12 7.83%

Nitrogen (N) 14.007 7.25%

Oxygen (O) 79.996 41.41%
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| Total (MW) | 193.19 | 100% |

Conclusion

This guide provides a robust technical foundation for researchers working with 2-Isopropoxy-
ethylamine and its oxalate salt. By clarifying the existing information on the free base (CAS
81731-43-3) and providing a predictive yet experimentally grounded framework for the
synthesis and validation of its oxalate salt, this document equips drug development
professionals with the necessary knowledge for practical application. The provided protocols
and analytical workflows are designed to be self-validating, ensuring high scientific integrity in
the preparation and characterization of this important chemical intermediate.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. 2-Isopropoxy-ethylamine | CymitQuimica [cymitquimica.com]
e 2. 2-Isopropoxy-ethylamine | CAS 81731-43-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
¢ 3. chembk.com [chembk.com]

e 4. 2-Isopropoxy-ethylamine | CAS: 81731-43-3 | Chemical Product | FINETECH INDUSTRY
LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents
Supplier [finetechnology-ind.com]

e 5. 2-(Propan-2-yloxy)ethan-1-amine | C5SH13NO | CID 533866 - PubChem
[pubchem.ncbi.nim.nih.gov]

¢ 6. echemi.com [echemi.com]
e 7. 2-Isopropoxy-ethylamine(81731-43-3) 1H NMR spectrum [chemicalbook.com]
¢ 8. assets.thermofisher.com [assets.thermofisher.com]

¢ 9. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB
1.9.11 [sciencemadness.org]

© 2026 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1388943?utm_src=pdf-custom-synthesis#bc-rfq
https://cymitquimica.com/products/IN-DA003GJB/81731-43-3/2-isopropoxyethanamine/
https://www.scbt.com/p/2-isopropoxy-ethylamine-81731-43-3
https://www.chembk.com/en/chem/2-Isopropoxy-Ethylamine
https://www.finetechnology-ind.com/product/detail/FT-0677904
https://www.finetechnology-ind.com/product/detail/FT-0677904
https://www.finetechnology-ind.com/product/detail/FT-0677904
https://pubchem.ncbi.nlm.nih.gov/compound/2-Isopropoxyethanamine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Isopropoxyethanamine
https://www.echemi.com/sds/2-isopropoxy-ethylamine-pid_Rock29762.html
https://www.chemicalbook.com/SpectrumEN_81731-43-3_1HNMR.htm
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAA14846~~PDF~~MTR~~CGV4~~EN~~2025-09-22%2012:26:52~~N-Ethylpropylamine~~
http://www.sciencemadness.org/talk/viewthread.php?tid=12578#pid664555
http://www.sciencemadness.org/talk/viewthread.php?tid=12578#pid664555
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1388943?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e 10. Sciencemadness Discussion Board - oxalic acid reaction with secondary amines -
Powered by XMB 1.9.11 [sciencemadness.org]

e 11. orgchemboulder.com [orgchemboulder.com]

o To cite this document: BenchChem. [Part I: Technical Profile of 2-Isopropoxy-ethylamine
(Free Base)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1388943/docs#part-i-technical-profile-of-2-
isopropoxy-ethylamine-free-base]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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